N-Desmethyl Asenapine

Receptor Binding Profile Off-Target Activity Drug Metabolism

Procure N-Desmethyl Asenapine (CAS 128915-56-0; ORG 30526) to leverage its unique pharmacodynamic and pharmacokinetic divergence from the parent drug. Exhibiting >100,000-fold lower receptor binding affinity at key CNS targets and a distinct hepatic impairment exposure (3-fold vs. 5-fold AUC increase for asenapine), this minor circulating metabolite is essential for accurate LC-MS/MS therapeutic drug monitoring (extraction recovery ~80%), metabolite-specific receptor profiling, and regulatory mass balance studies.

Molecular Formula C16H14ClNO
Molecular Weight 271.74 g/mol
CAS No. 128915-56-0
Cat. No. B1451337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Asenapine
CAS128915-56-0
Molecular FormulaC16H14ClNO
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESC1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
InChIInChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1
InChIKeyDQUCRGAOGUQHJQ-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Asenapine (CAS 128915-56-0): A Definitive Procurement and Research Guide to the Major N-Demethylated Metabolite of Asenapine


N-Desmethyl Asenapine (CAS 128915-56-0; synonym ORG 30526) is the primary N-demethylated metabolite of the second-generation antipsychotic asenapine [1]. It belongs to the dibenzo-oxepino pyrrole class and functions as an antagonist at multiple neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors [2]. Unlike the parent compound, which is extensively metabolized via direct glucuronidation and N-demethylation, N-Desmethyl Asenapine is a relatively minor circulating metabolite [3].

Why N-Desmethyl Asenapine (CAS 128915-56-0) Cannot Be Substituted with Generic Asenapine or Other Metabolites: A Quantitative Rationale


Generic asenapine and its other metabolites are not interchangeable with N-Desmethyl Asenapine due to critical differences in receptor binding profile, metabolic fate, and pharmacokinetic behavior under pathological conditions. As detailed in the evidence below, N-Desmethyl Asenapine exhibits a starkly different receptor binding affinity compared to the parent drug, with >100,000-fold lower potency at certain CNS targets [1]. Furthermore, its exposure profile in patients with severe hepatic impairment deviates from that of asenapine, with a 3-fold vs. 5-fold increase in AUC, respectively [2]. These quantifiable distinctions mandate the procurement of the specific metabolite for precise research applications, such as pharmacokinetic studies, drug-drug interaction assessments, and analytical method development.

N-Desmethyl Asenapine (CAS 128915-56-0) Quantitative Evidence Guide: Differentiating Data for Informed Procurement


Negligible NMDA Receptor Binding vs. Asenapine's High Potency at Multiple CNS Receptors

In contrast to asenapine, which exhibits high affinity (Ki = 0.07-2.5 nM) for multiple serotonin (5-HT2A, 5-HT2C, 5-HT6) and dopamine (D2, D3, D4) receptors [1], N-Desmethyl Asenapine demonstrates negligible binding to the N-methyl-D-aspartate (NMDA) glutamate receptor, with an IC50 of 4.14E+5 nM (414 µM) [2]. This >100,000-fold difference in potency underscores the profound functional divergence between the parent drug and its N-demethylated metabolite.

Receptor Binding Profile Off-Target Activity Drug Metabolism

Differential Exposure in Severe Hepatic Impairment: 3-Fold vs. 5-Fold AUC Increase

In subjects with severe hepatic impairment (Child-Pugh class C), the area under the plasma concentration-time curve (AUC∞) of N-desmethylasenapine increased 3-fold, while that of total asenapine increased 5-fold, relative to healthy controls [1]. This differential impact of hepatic function on exposure levels highlights the metabolite's distinct pharmacokinetic behavior.

Clinical Pharmacokinetics Hepatic Impairment Drug Safety

Minor Circulating Metabolite Status vs. Principal Metabolite Asenapine N+-Glucuronide

In a mass balance study in healthy male subjects, N-desmethylasenapine was identified as one of the minor circulating metabolites, while the principal circulating metabolite was asenapine N+-glucuronide [1]. Over 70% of circulating radioactivity was associated with conjugated metabolites, underscoring the minor contribution of N-demethylation to the overall metabolic clearance of asenapine.

Drug Metabolism Metabolite Profiling LC-MS/MS

Comparable Extraction Recovery to Asenapine (80% vs. 81%) in LC-MS/MS Method

A validated LC-MS/MS method for the simultaneous quantification of asenapine and N-Desmethyl Asenapine in human plasma reported mean extraction recoveries of 81% and 80%, respectively [1]. This high and consistent recovery profile ensures reliable and reproducible measurement of both analytes in a single analytical run.

Bioanalytical Method Validation LC-MS/MS Sample Preparation

N-Desmethyl Asenapine (CAS 128915-56-0): Primary Research and Industrial Application Scenarios Driven by Evidence


Bioanalytical Method Development and Validation

Given its comparable extraction recovery to asenapine (80% vs. 81%) [1] and its status as a minor circulating metabolite [2], N-Desmethyl Asenapine is ideally suited as a reference standard for developing and validating LC-MS/MS methods for therapeutic drug monitoring of asenapine and its metabolites in human plasma or urine.

Pharmacokinetic and Drug-Drug Interaction Studies

The differential impact of hepatic impairment on the exposure of N-Desmethyl Asenapine (3-fold AUC increase) compared to asenapine (5-fold AUC increase) [3] makes this compound essential for studies investigating the effects of disease states or co-medications on the disposition of asenapine and its metabolites.

In Vitro Pharmacology Profiling

The >100,000-fold difference in receptor binding affinity compared to asenapine at certain CNS targets [4] positions N-Desmethyl Asenapine as a critical tool for in vitro studies designed to dissect the specific contributions of the parent drug versus its metabolites to the overall pharmacological or toxicological profile of asenapine.

Metabolism and Mass Balance Investigations

As a minor product of N-demethylation alongside the principal glucuronidated metabolites [2], N-Desmethyl Asenapine is a necessary component for comprehensive metabolic profiling and mass balance studies in both in vitro (e.g., hepatocyte, microsomal) and in vivo systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Asenapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.